molecular formula C22H17N3O4 B2856592 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946224-21-1

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2856592
CAS No.: 946224-21-1
M. Wt: 387.395
InChI Key: JZAUWPMVECPBSE-UHFFFAOYSA-N
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Description

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furo[3,2-b]pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable electrophile.

    Introduction of the benzamido group: This step involves the reaction of the furo[3,2-b]pyridine core with benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction using 2-methoxyphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzamido derivatives: Compounds with a benzamido group often show similar pharmacological properties.

    Methoxyphenyl derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

Uniqueness

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-28-16-11-6-5-10-15(16)24-22(27)20-19(18-17(29-20)12-7-13-23-18)25-21(26)14-8-3-2-4-9-14/h2-13H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAUWPMVECPBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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